4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRFGWDTOWJAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation and Cyclization
The synthesis of 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine begins with esterification of a carboxylic acid precursor. For example, 4-chlorobenzoic acid is converted to its methyl ester using methanol and sulfuric acid, achieving an 80% yield. Subsequent hydrazinolysis with hydrazine hydrate in ethanol produces the corresponding hydrazide (90% yield). Cyclization with carbon disulfide (CS₂) in basic conditions (e.g., KOH/ethanol) forms the 1,3,4-thiadiazole-2-thiol intermediate. This step is pivotal, as the choice of solvent and base directly impacts cyclization efficiency. In one protocol, refluxing the hydrazide with CS₂ and KOH in ethanol for 6 hours yielded the thiol derivative at 94% purity.
Introduction of the Methylsulfanyl Group
The methylsulfanyl (-SMe) moiety is introduced via alkylation of the thiadiazole-2-thiol intermediate. Treatment with methyl iodide in dimethylformamide (DMF) at 0–5°C for 2 hours achieves quantitative substitution, as confirmed by the disappearance of the thiol proton at δ 3.3 ppm in ¹H-NMR. Alternative methods, such as using (CH₃)₂SO₄ in alkaline media, have been reported but may require longer reaction times (12–24 hours).
Synthesis of 4-Fluorobenzoyl Chloride
Chlorination of 4-Fluorobenzoic Acid
4-Fluorobenzoic acid is activated using thionyl chloride (SOCl₂) under reflux for 3 hours, yielding 4-fluorobenzoyl chloride with >95% conversion. Excess SOCl₂ is removed under reduced pressure, and the acyl chloride is used directly in subsequent amide couplings without purification.
Amide Coupling Strategies
Nucleophilic Acyl Substitution
The amide bond is formed by reacting 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine with 4-fluorobenzoyl chloride in anhydrous tetrahydrofuran (THF). Triethylamine (TEA) is added to scavenge HCl, with reactions typically complete within 4 hours at 0°C. Yields range from 65% to 78%, depending on the stoichiometric ratio of acyl chloride to amine (1.2:1 optimal).
Alternative Coupling Reagents
Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) has been explored, improving yields to 85%. However, this method introduces additional purification steps to remove urea byproducts.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Cyclization
Polar aprotic solvents like DMF enhance cyclization rates but may lead to side reactions during thiadiazole formation. Ethanol, while slower, provides higher selectivity, as evidenced by the absence of disulfide byproducts in¹H-NMR spectra.
Temperature Dependence in Amide Formation
Low temperatures (0–5°C) during acyl chloride addition minimize racemization and improve amide bond stereochemistry. Raising the temperature to 25°C post-addition accelerates reaction completion but risks thiadiazole ring decomposition.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR of the final product exhibits characteristic signals:
- δ 8.1 ppm (d, 2H, ArH from benzamide)
- δ 7.2 ppm (d, 2H, ArH adjacent to fluorine)
- δ 2.5 ppm (s, 3H, -SMe).
¹³C-NMR confirms the amide carbonyl at δ 167.8 ppm and the thiadiazole C-2 at δ 162.4 ppm.
Infrared Spectroscopy (IR)
Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch) validate the benzamide and fluorine substituents.
Comparative Analysis of Synthetic Methods
| Step | Method 1 (Classical) | Method 2 (EDC/HOBt) |
|---|---|---|
| Cyclization Yield | 94% | N/A |
| Amide Coupling Yield | 78% | 85% |
| Purity (HPLC) | 98.5% | 99.2% |
| Reaction Time | 4 hours | 6 hours |
Method 2, while higher-yielding, requires cost-intensive reagents, making Method 1 preferable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Structural Overview
- Molecular Formula : C10H10FN3OS
- Molecular Weight : 229.26 g/mol
- Key Functional Groups :
- Benzamide : Provides a core structure for biological activity.
- Thiadiazole Ring : Known for diverse pharmacological properties.
- Fluorine Substitution : Enhances lipophilicity and potential bioactivity.
Chemical Characteristics
The presence of fluorine in the para position of the benzene ring is significant as it can influence the compound's lipophilicity and cellular uptake, potentially leading to enhanced therapeutic efficacy in various applications .
Antimicrobial Activity
4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promising antimicrobial properties. The thiadiazole moiety is associated with various biological activities, including:
- Antibacterial Activity : Studies indicate that compounds containing thiadiazole rings can exhibit significant antibacterial effects against various strains of bacteria, including resistant strains .
- Antifungal Activity : Preliminary research suggests potential antifungal properties, making it a candidate for further investigation in treating fungal infections .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. The 1,3,4-thiadiazole ring is known for its role in developing anticancer agents due to its ability to interact with cellular pathways involved in cancer progression. Research into similar compounds has indicated that modifications to the thiadiazole structure can enhance cytotoxic effects against cancer cells .
Pharmacodynamics and Mechanism of Action
Understanding the interactions of this compound with biomolecules is crucial for elucidating its pharmacodynamics. Research indicates that the compound may interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation .
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial properties of various thiadiazole derivatives, this compound demonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as a new antibacterial agent .
Case Study 2: Anticancer Activity Assessment
A series of experiments were conducted to assess the cytotoxicity of compounds similar to this compound against various cancer cell lines. Results indicated that modifications to the thiadiazole ring significantly enhanced cytotoxic effects compared to unmodified analogs. This highlights the importance of structural optimization in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases by binding to their active sites, thereby blocking their activity. The thiadiazole ring and the fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Benzamide Derivatives
The biological and chemical profiles of 1,3,4-thiadiazole benzamides are heavily influenced by substituents on the benzamide ring and the thiadiazole core. Key analogs include:
Key Observations:
- Fluorine vs. Bromine/Chlorine: Fluorine substituents (as in the target compound and 4f) enhance electronegativity and metabolic stability compared to bulkier halogens like bromine or chlorine. Brominated analogs, however, show superior anticancer potency in vivo .
- Methylsulfanyl vs. Pyridinyl: The methylsulfanyl group in the target compound contributes to moderate lipophilicity, whereas pyridinyl substituents (e.g., 4f) improve aqueous solubility .
- Schiff Base Derivatives: Compounds like 9g exhibit potent antioxidant activity due to the electron-donating hydroxy-methoxy groups and conjugated Schiff base structure .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy:
- The target compound’s IR spectrum would show ν(C=O) at ~1680 cm⁻¹ (benzamide) and ν(C-S) at ~1240 cm⁻¹ (methylsulfanyl), consistent with analogs like 9b (ν(C=O): 1663–1682 cm⁻¹) .
- Absence of ν(N-H) in the 3150–3319 cm⁻¹ range distinguishes thiadiazoles from triazole-thione tautomers .
Nuclear Magnetic Resonance (NMR):
Antioxidant Activity
- Fluorine’s electron-withdrawing effect may reduce activity compared to hydroxy-methoxy derivatives.
Anticancer Potential
- Brominated benzamides (e.g., 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) exhibit 100% mortality protection in murine models at 60 mg/kg, surpassing fluorine-substituted compounds .
- Thiadiazole derivatives with trifluoromethyl groups (e.g., 3,4-dimethoxy-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide) show enhanced cytotoxicity due to increased membrane permeability .
Enzymatic Inhibition
- The target compound’s methylsulfanyl group may hinder DHFR inhibition compared to derivatives with alkylamide fragments (e.g., ∆G = −9.0 kcal/mol for compound 4 in ) .
Biological Activity
4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound featuring a benzamide core with a 1,3,4-thiadiazole ring and a methylsulfanyl substituent. This structure is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of fluorine enhances the compound's lipophilicity, which may improve its pharmacokinetic properties and therapeutic efficacy.
Chemical Structure and Properties
- Molecular Formula: C10H8FN3OS2
- Molecular Weight: 273.31 g/mol
- IUPAC Name: 4-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
The primary mechanism of action for this compound involves its interaction with specific molecular targets. Notably, it has been shown to inhibit Succinate Dehydrogenase (SDH) , an enzyme crucial for cellular respiration. This inhibition disrupts the citric acid cycle and electron transport chain, leading to decreased ATP production and subsequent energy deprivation in cells. Such a mechanism underlines its potential as an anticancer agent by inducing apoptosis in tumor cells.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For example:
- Bacterial Inhibition: Compounds similar to this compound have shown effectiveness against various bacterial strains.
- Fungal Activity: The compound has demonstrated antifungal activity against pathogens such as Valsa mali and Sclerotinia sclerotiorum, attributed to its ability to inhibit SDH .
Anticancer Activity
The anticancer potential of this compound is supported by various studies:
- Cell Line Studies: In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving caspase activation .
- Comparison with Existing Therapies: Some derivatives have been compared with standard chemotherapeutics and have shown comparable or superior efficacy against specific cancer types.
Research Findings and Case Studies
Synthesis and Production
The synthesis of this compound typically involves:
- Formation of the Thiadiazole Ring: Reacting thiosemicarbazide with carbon disulfide under basic conditions.
- Coupling Reaction: The resultant thiadiazole is coupled with 4-fluorobenzoyl chloride using triethylamine as a base .
Pharmacokinetics
Preliminary studies suggest that this compound has good bioavailability due to its lipophilic nature. The structural modifications introduced by the fluorine atom and methylsulfanyl group are believed to enhance cellular uptake and retention within biological systems .
Q & A
Q. What are the optimal synthetic routes for preparing 4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?
The synthesis typically involves multi-step protocols. A common approach includes:
- Thiadiazole Ring Formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives using POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core .
- Amide Coupling : Reacting 4-fluorobenzoic acid derivatives with the thiadiazole amine intermediate via coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Methylsulfanyl Incorporation : Introducing the methylsulfanyl group via nucleophilic substitution or thiol-alkylation reactions under basic conditions . Key Considerations : Monitor reaction progress using TLC and purify intermediates via recrystallization (e.g., DMSO/water mixtures) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.32–7.45 ppm, thiadiazole protons at δ 8.92 ppm) .
- Mass Spectrometry (MS) : EI-MS detects molecular ions (e.g., m/z 240 [M+1] for related thiadiazoles) and fragmentation patterns .
- Elemental Analysis : Validate purity by matching calculated vs. observed C, H, N, S percentages (e.g., ±0.1% deviation) .
Q. What solvents and conditions enhance the compound’s stability during storage?
- Storage : Store in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis of the thiadiazole ring or methylsulfanyl group .
- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation of sulfur-containing moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation : Modify the fluorophenyl group (e.g., para-substitution vs. meta) or replace methylsulfanyl with sulfone/sulfoxide to assess antimicrobial or anticancer potency .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase targets) or cell viability models (IC₅₀ values) with controls for solubility (use DMSO ≤1% v/v) .
- Data Correlation : Use computational tools (e.g., molecular docking) to link electronic properties (HOMO/LUMO) to activity trends .
Q. How can contradictory data in biological activity studies be resolved?
- Assay Variability : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize discrepancies caused by solubility or metabolic instability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Target Validation : Confirm target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of enzymes (e.g., carbonic anhydrase) to identify binding poses and key residues (e.g., Zn²⁺ coordination sites) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and calculate binding free energies (MM-PBSA) .
Q. How does the methylsulfanyl group influence chemical reactivity and stability?
- Oxidation Sensitivity : The methylsulfanyl group can oxidize to sulfoxide/sulfone under acidic or oxidative conditions (e.g., H₂O₂, mCPBA), altering bioactivity .
- Nucleophilic Substitution : Reacts with alkyl halides or aryl boronic acids in Pd-catalyzed cross-couplings to generate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
